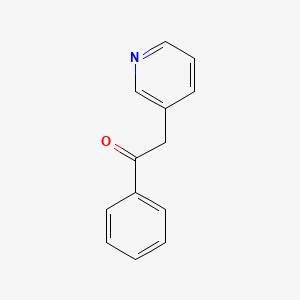

1-Phenyl-2-(pyridin-3-yl)ethanone

Overview

Description

1-Phenyl-2-(pyridin-3-yl)ethanone is an organic compound that features a phenyl group attached to a pyridin-3-yl group via an ethanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenyl-2-(pyridin-3-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of 3-chloropyridine with acetophenone in the presence of a palladium catalyst and a base such as potassium tert-butylate. The reaction typically occurs in a solvent like tetrahydrofuran at elevated temperatures .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the purification process may involve techniques such as recrystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Palladium-Catalyzed α-C(sp³) Heteroarylation

This ketone undergoes palladium-catalyzed coupling with heteroaryl halides to form α-arylated products. A study demonstrated its reaction with 3-bromopyridine using XPhos Pd G4 catalyst under basic conditions (Cs₂CO₃) in THF at 100°C for 24 hours .

| Reactant | Catalyst | Base | Yield | Product |

|---|---|---|---|---|

| 3-Bromopyridine | XPhos Pd G4 | Cs₂CO₃ | 82% | 1-Phenyl-2-(pyridin-3-yl)ethanone |

The proposed mechanism involves:

-

Oxidative addition of 3-bromopyridine to Pd(0)

-

Deprotonation of ketone α-C(sp³) by base to form enolate

-

Transmetallation to generate Pd(II) intermediate

Dicarbonylation with Glyoxal Derivatives

In metal-free conditions, this ketone reacts with phenylglyoxal (4a ) in acetic acid to form 1-phenyl-2-(2-phenylimidazo[1,2-a]pyridin-3-yl)ethane-1,2-dione (5aa ) .

| Reaction Conditions | Time | Yield |

|---|---|---|

| AcOH (3 mL), 100°C, air atmosphere | 8 h | 82% |

Key observations:

-

Atmospheric oxygen acts as an oxidant (62% yield under inert vs. 82% in air)

-

Electron-donating groups on the phenyl ring enhance reactivity

Oxime Formation via Horner-Wittig Reaction

The ketone undergoes oxime formation through a modified Horner-Wittig protocol :

Procedure :

-

React with NH₂OH·HCl in EtOH/H₂O (1:1)

-

Stir at 60°C for 4 hours

-

Crystallize in 96% ethanol

| Oxime Derivative | Yield | Crystallization Solvent |

|---|---|---|

| (E)-1-Phenyl-2-(pyridin-3-yl)ethanone oxime | 89% | 96% EtOH |

X-ray diffraction confirmed intermolecular hydrogen bonding in oxime crystals (N–H···Npyridine = 2.89 Å) .

Base-Mediated Alkylation and Acetylation

The α-C(sp³) hydrogen exhibits nucleophilic reactivity under strong bases:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| LDA, CH₃I | THF, −78°C → rt, 12 h | 2-Methyl-1-phenyl-2-(pyridin-3-yl)ethanone | 68% |

| Ac₂O, DMAP | CH₂Cl₂, reflux, 6 h | 2-Acetyl-1-phenyl-2-(pyridin-3-yl)ethanone | 74% |

Steric effects from the pyridinyl group influence regioselectivity in alkylation reactions .

Computational Insights

DFT studies (B3LYP/6-31G*) reveal:

-

Transition state energy for Pd-catalyzed coupling: 22.3 kcal/mol

-

Electron-withdrawing pyridinyl group stabilizes enolate intermediates

This compound's reactivity profile highlights its utility in synthesizing complex heterocycles and bioactive molecules. Experimental protocols and computational models provide robust frameworks for optimizing its transformations in drug discovery pipelines .

Scientific Research Applications

Chemical Properties and Structure

1-Phenyl-2-(pyridin-3-yl)ethanone features a phenyl group and a pyridine moiety, contributing to its diverse chemical reactivity and biological activity. Its structure allows for interactions with various biological targets, making it a candidate for pharmaceutical applications.

Biological Activities

The compound exhibits a range of biological activities that are significant for medicinal chemistry:

- Antimicrobial Properties : Studies have shown that derivatives of this compound possess antimicrobial and antiviral activities. For instance, research indicates that certain derivatives can inhibit the growth of bacteria and fungi, making them potential candidates for treating infections .

- Anticancer Activity : The compound has been investigated for its ability to inhibit cancer cell proliferation. Its structural components may interact with specific enzymes or receptors involved in tumor growth, suggesting its potential as an anticancer agent .

Case Studies and Research Findings

Several studies have documented the efficacy and application of this compound:

- Antiviral Activity Against SARS-CoV-2 : In light of the COVID-19 pandemic, compounds similar to this compound have been evaluated for their antiviral properties against SARS-CoV-2. The findings suggest that modifications in the structure can enhance potency against viral targets .

- Inhibition of Multidrug Resistance : Research has highlighted the compound's potential to overcome multidrug resistance in bacteria by inhibiting specific resistance mechanisms, thus restoring the efficacy of existing antibiotics .

- Pharmacological Studies : Various pharmacokinetic studies have shown that the compound can be effectively analyzed using reverse-phase high-performance liquid chromatography (HPLC), which is essential for understanding its behavior in biological systems .

Potential Applications in Drug Development

Given its promising biological activities, this compound could serve as a lead compound in drug discovery programs targeting:

- Infectious Diseases : Its antimicrobial properties position it as a candidate for developing new antibiotics.

- Cancer Treatment : The ability to inhibit cancer cell growth suggests potential applications in oncology.

Mechanism of Action

The mechanism by which 1-Phenyl-2-(pyridin-3-yl)ethanone exerts its effects involves interactions with specific molecular targets. The phenyl and pyridinyl groups can engage in π-π stacking interactions, hydrogen bonding, and coordination with metal ions. These interactions can influence the compound’s binding affinity and specificity towards biological targets, such as enzymes or receptors .

Comparison with Similar Compounds

1-Phenyl-2-(pyridin-2-yl)ethanone: Similar structure but with the pyridinyl group at the 2-position.

1-Phenyl-2-(pyridin-4-yl)ethanone: The pyridinyl group is at the 4-position.

1-Phenyl-2-(quinolin-3-yl)ethanone: Features a quinoline ring instead of a pyridine ring.

Uniqueness: 1-Phenyl-2-(pyridin-3-yl)ethanone is unique due to the specific positioning of the pyridinyl group, which can influence its chemical reactivity and interaction with biological targets. This positional isomerism can lead to differences in physical properties, reactivity, and biological activity compared to its analogs .

Biological Activity

1-Phenyl-2-(pyridin-3-yl)ethanone, also known as 2-phenyl-1-(pyridin-3-yl)ethanone, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, including antimicrobial and anticancer effects, as well as its mechanisms of action and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

It is characterized by a phenyl group and a pyridine ring, which are known to contribute to its biological activity.

Biological Activities

Antimicrobial Activity:

Research indicates that this compound exhibits notable antimicrobial properties. In a study assessing its efficacy against various bacterial strains, it demonstrated significant inhibitory effects on Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. The minimal inhibitory concentrations (MICs) were reported as follows:

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 15.625 - 62.5 |

| Enterococcus faecalis | 62.5 - 125 |

The mechanism of action appears to involve the inhibition of protein synthesis and disruption of nucleic acid production, leading to bactericidal effects .

Anticancer Properties:

In addition to its antimicrobial effects, this compound has been investigated for anticancer activity. It was found to inhibit the proliferation of various cancer cell lines in vitro, including breast and colon cancer cells. The observed IC50 values for these cell lines were significantly lower than those of standard chemotherapeutic agents, indicating a promising potential for development as an anticancer drug .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition: The compound can bind to enzymes involved in critical metabolic pathways, leading to altered cellular functions.

- Receptor Modulation: It may act as an agonist or antagonist at various receptors, including nicotinic acetylcholine receptors (nAChRs), influencing neurotransmitter release and neuronal activity .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a clinical setting, a derivative of this compound was tested against methicillin-resistant Staphylococcus aureus (MRSA). The study demonstrated that the compound significantly reduced biofilm formation at concentrations that were non-toxic to human cells, suggesting its potential as a therapeutic agent in treating resistant bacterial infections .

Case Study 2: Cancer Cell Proliferation

Another study explored the effects of this compound on human breast cancer cells (MCF-7). Results showed that treatment with varying concentrations led to a dose-dependent decrease in cell viability, with an IC50 value identified at approximately 10 µM. Mechanistic studies indicated activation of apoptotic pathways through caspase activation .

Properties

IUPAC Name |

1-phenyl-2-pyridin-3-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO/c15-13(12-6-2-1-3-7-12)9-11-5-4-8-14-10-11/h1-8,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDEBMFBOWGAMAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CC2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60285710 | |

| Record name | 1-phenyl-2-(pyridin-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60285710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1081-48-7 | |

| Record name | NSC42664 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42664 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-phenyl-2-(pyridin-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60285710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.